Tert-butyl 2-(1h-imidazol-5-yl)phenylcarbamate
Description
Tert-butyl N-[2-(1H-imidazol-4-yl)phenyl]carbamate is a compound that features an imidazole ring, a phenyl group, and a tert-butyl carbamate moiety. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C14H17N3O2 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
tert-butyl N-[2-(1H-imidazol-5-yl)phenyl]carbamate |
InChI |
InChI=1S/C14H17N3O2/c1-14(2,3)19-13(18)17-11-7-5-4-6-10(11)12-8-15-9-16-12/h4-9H,1-3H3,(H,15,16)(H,17,18) |
InChI Key |
OHOVUIGTPYERLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C2=CN=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of palladium-catalyzed cross-coupling reactions with tert-butyl carbamate and aryl halides in the presence of a base like cesium carbonate in a solvent such as 1,4-dioxane has been investigated .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(1H-imidazol-4-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the imidazole ring or the phenyl group.
Substitution: The compound can participate in substitution reactions, particularly at the imidazole ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents like lithium aluminum hydride, and bases like cesium carbonate .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives .
Scientific Research Applications
Tert-butyl N-[2-(1H-imidazol-4-yl)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(1H-imidazol-4-yl)phenyl]carbamate involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and π-π interactions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butoxycarbonyl)ethanolamine
- tert-Butyl (4-iodophenyl)carbamate
- N-(tert-Butoxycarbonyl)-4-iodoaniline
Uniqueness
Tert-butyl N-[2-(1H-imidazol-4-yl)phenyl]carbamate is unique due to the presence of both the imidazole ring and the tert-butyl carbamate group. This combination imparts specific chemical and biological properties that are not found in other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
